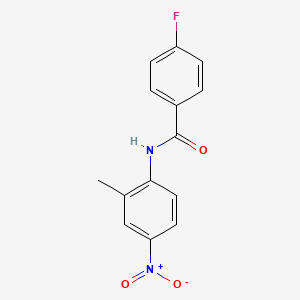![molecular formula C21H25F3N6O B5501932 4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperazinopyrimidine compounds involves complex reactions, including nucleophilic attack of corresponding trichloropyrimidine by amines to produce a series of compounds with varying properties. For example, Mattioda et al. (1975) synthesized a series of 22 new 4-piperazinopyrimidines bearing a methylthio substituent, highlighting the intricate steps involved in the synthesis of such compounds (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined through various techniques, including X-ray analysis. Özbey et al. (1998) described the crystal and molecular structure of a related compound, showcasing the importance of structural analysis in understanding the compound's potential interactions and activity (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving piperazine-linked pyrimidines demonstrate the compound's versatility and potential for generating new pharmacologically active derivatives. For instance, Mekky et al. (2021) reported efficient procedures for synthesizing new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) (Mekky et al., 2021).
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel heterocyclic compounds, including those derived from 4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine, has been a subject of considerable interest in the field of organic chemistry. These compounds have been synthesized through various chemical reactions, involving key steps such as nucleophilic substitution reactions and the formation of complex fused heterocycles. The structural elucidation of these compounds is typically achieved using spectral analysis, including IR, NMR, and MS techniques, which are crucial for confirming their molecular structures (Bararjanian et al., 2010).
Potential Applications in Scientific Research
The derivatives of this compound have been investigated for their potential applications in various fields of scientific research. These include:
Anticancer Research : Some derivatives have shown promise in anticancer research, exhibiting moderate to strong antitumor activities against various cancer cell lines. This includes research on compounds that have shown potential inhibitory effects on tumor growth, leading to further investigation into their mechanism of action and potential therapeutic applications (Li et al., 2020).
Antimicrobial Studies : The antimicrobial properties of certain derivatives have also been explored, with some compounds exhibiting promising antibacterial and antifungal activities. This research contributes to the search for new antimicrobial agents that could be effective against resistant strains of bacteria and fungi (Vidule, 2011).
Chemical Synthesis and Drug Development : The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of significant interest in drug development. This includes the synthesis of novel compounds with potential therapeutic applications, exploring their biological activities, and optimizing their pharmacological properties.
Biological Studies and Mechanistic Insights : Beyond their potential therapeutic applications, these compounds are also used in biological studies to gain insights into cellular processes and disease mechanisms. This includes studies on their effects on cell proliferation, apoptosis, and other cellular pathways relevant to cancer and other diseases.
Safety and Hazards
properties
IUPAC Name |
[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N6O/c1-27-6-8-28(9-7-27)18-14-19(26-15-25-18)29-10-12-30(13-11-29)20(31)16-4-2-3-5-17(16)21(22,23)24/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDUTUXSOVGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)
![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)
![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)
![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)


![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)
![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)